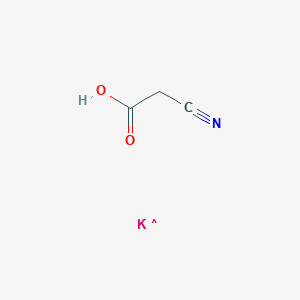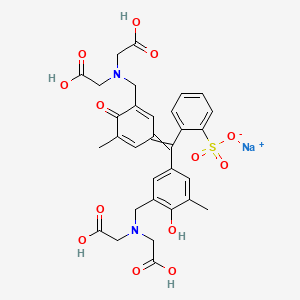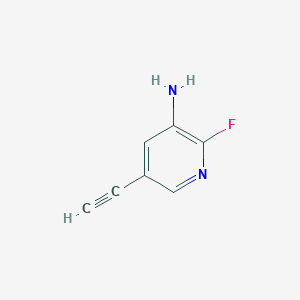![molecular formula C26H23NO6 B13909781 Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B13909781.png)
Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate is a chemical compound that is often used in peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The presence of the benzo[d][1,3]dioxol-5-yl moiety adds to the compound’s structural complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the amino acid is esterified using methanol and a catalyst such as sulfuric acid.
Formation of the Benzo[d][1,3]dioxol-5-yl Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxol-5-yl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[d][1,3]dioxol-5-yl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. The benzo[d][1,3]dioxol-5-yl moiety can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (S)-2-(Boc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate: Similar structure but with a Boc protecting group instead of Fmoc.
Methyl (S)-2-(Cbz-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate: Contains a Cbz protecting group.
Methyl (S)-2-(Fmoc-amino)-3-(phenyl)propanoate: Lacks the benzo[d][1,3]dioxol-5-yl moiety.
Uniqueness
Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate is unique due to the presence of both the Fmoc protecting group and the benzo[d][1,3]dioxol-5-yl moiety. This combination provides the compound with distinct reactivity and versatility, making it valuable in peptide synthesis and other chemical applications.
Eigenschaften
Molekularformel |
C26H23NO6 |
|---|---|
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
methyl (2S)-3-(1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C26H23NO6/c1-30-25(28)22(12-16-10-11-23-24(13-16)33-15-32-23)27-26(29)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21-22H,12,14-15H2,1H3,(H,27,29)/t22-/m0/s1 |
InChI-Schlüssel |
ULFJQVGVPDVPTH-QFIPXVFZSA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CC2=C(C=C1)OCO2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Kanonische SMILES |
COC(=O)C(CC1=CC2=C(C=C1)OCO2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



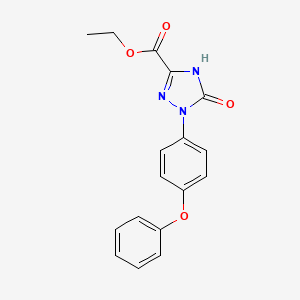
![[3-(Methoxymethyl)oxan-3-yl]methanol](/img/structure/B13909713.png)



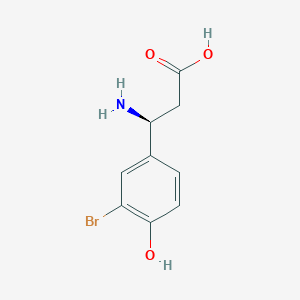

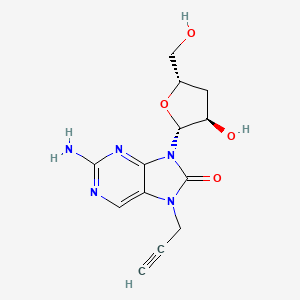
![2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid)](/img/structure/B13909751.png)
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B13909756.png)
